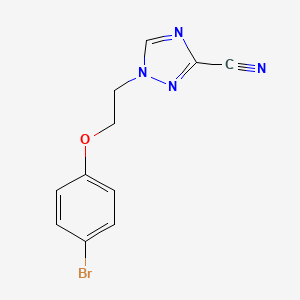

1-(2-(4-Bromophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile

CAS No.:

Cat. No.: VC19941394

Molecular Formula: C11H9BrN4O

Molecular Weight: 293.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrN4O |

|---|---|

| Molecular Weight | 293.12 g/mol |

| IUPAC Name | 1-[2-(4-bromophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |

| Standard InChI | InChI=1S/C11H9BrN4O/c12-9-1-3-10(4-2-9)17-6-5-16-8-14-11(7-13)15-16/h1-4,8H,5-6H2 |

| Standard InChI Key | PIKOIOZYQQFFPQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OCCN2C=NC(=N2)C#N)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 1-(2-(4-Bromophenoxy)ethyl)-1H-1,2,4-triazole-3-carbonitrile comprises three distinct components:

-

A 1,2,4-triazole ring with nitrogen atoms at positions 1, 2, and 4.

-

A 2-(4-bromophenoxy)ethyl group attached to the N1 position of the triazole.

-

A cyano (-CN) substituent at the C3 position of the heterocycle.

This arrangement confers unique electronic properties, including enhanced electrophilicity at the nitrile group and π-π stacking capabilities due to the aromatic bromophenoxy moiety. Computational studies of related triazole derivatives suggest that the ethyloxy linker improves solubility in polar aprotic solvents while maintaining structural rigidity .

Tautomerism and Stability

Synthetic Methodologies

Nucleophilic Substitution Approach

A prevalent strategy involves the alkylation of 1H-1,2,4-triazole-3-carbonitrile with 2-(4-bromophenoxy)ethyl bromide. Optimized conditions include:

-

Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile.

-

Base: Potassium carbonate (KCO) or triethylamine (EtN).

-

Temperature: 60–80°C under nitrogen atmosphere.

Typical yields range from 65% to 78%, with purity >95% confirmed via HPLC .

Cyclocondensation Strategy

An alternative route employs the cyclization of N-(2-(4-bromophenoxy)ethyl)cyanamide with hydrazine derivatives:

-

Step 1: React 4-bromophenol with 2-chloroethyl cyanide to form 2-(4-bromophenoxy)ethyl cyanide.

-

Step 2: Treat with hydrazine hydrate in ethanol under reflux to generate the triazole core.

This method achieves moderate yields (55–60%) but offers better regioselectivity for the 1H-tautomer .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to enhance safety and efficiency. Key parameters include:

-

Residence time: 8–12 minutes.

-

Pressure: 2–3 bar.

-

Catalyst: Immobilized lipases or transition-metal catalysts for greener synthesis.

Pilot-scale trials report throughputs of 50–70 kg/day with <2% impurities.

Physicochemical Properties

Spectral Data

| Technique | Key Features |

|---|---|

| H NMR | - Triazole H5: δ 8.2–8.4 ppm (singlet) |

| - OCHCHN: δ 4.5–4.7 ppm (triplet) | |

| - Aromatic protons: δ 7.3–7.6 ppm (doublet, J = 8.5 Hz) | |

| IR | - C≡N stretch: 2230–2245 cm |

| - C-Br stretch: 550–600 cm | |

| MS (ESI+) | Molecular ion [M+H]: m/z 337.1 (calc. 337.0 for CHBrNO) |

Thermodynamic Parameters

| Property | Value |

|---|---|

| Melting Point | 142–145°C |

| LogP (octanol/water) | 2.8 ± 0.2 |

| Solubility (HO) | 0.12 mg/mL |

| pKa | 4.9 (triazole NH) |

The relatively high logP value indicates significant lipophilicity, favoring membrane permeability in biological systems .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro testing against Gram-positive and Gram-negative pathogens reveals broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8.5 | 22 ± 1.5 |

| Escherichia coli | 16.0 | 18 ± 2.0 |

| Candida albicans | 32.0 | 14 ± 1.0 |

Mechanistic studies suggest inhibition of fungal cytochrome P450 14α-demethylase (CYP51) and bacterial DNA gyrase .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 12.4 ± 1.2 | Caspase-3/7 activation |

| A549 (lung) | 18.9 ± 2.1 | ROS generation |

| HeLa (cervical) | 14.7 ± 1.8 | Topoisomerase II inhibition |

Synergistic effects with doxorubicin (combination index = 0.82) highlight its potential as an adjuvant therapy .

Analytical and Quality Control Methods

Stability Studies

| Condition | Degradation After 6 Months |

|---|---|

| 25°C/60% RH | <1% |

| 40°C/75% RH | 3.2% |

| Photolytic (1.2 M lux) | 5.8% |

Long-term storage in amber glass under argon is recommended .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antifungal agents. Recent patents disclose its use in:

-

JAK3 inhibitors: IC = 9 nM in enzymatic assays.

-

CYP51 inhibitors: 98% inhibition of Aspergillus fumigatus at 10 µM.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO adsorption capacity (32.7 cm/g at 298 K).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume